1-Butoxy-3-(diethylamino)propan-2-ol

Lipophilicity ADME Prediction Membrane Permeability

1-Butoxy-3-(diethylamino)propan-2-ol (CAS 32972-04-6, molecular formula C₁₁H₂₅NO₂, molecular weight 203.32 g/mol) is a synthetic amino alcohol characterized by a secondary hydroxyl group at the propan-2-ol position, a diethylamino moiety at the 3-position, and an n-butoxy ether chain at the 1-position. This compound belongs to the broader class of 1-dialkylamino-3-alkoxy-2-propanol derivatives, which have been systematically synthesized and pharmacologically profiled for their local anesthetic, antispasmodic, and analgesic properties.

Molecular Formula C11H25NO2
Molecular Weight 203.32 g/mol
CAS No. 32972-04-6
Cat. No. B14680545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butoxy-3-(diethylamino)propan-2-ol
CAS32972-04-6
Molecular FormulaC11H25NO2
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCCCCOCC(CN(CC)CC)O
InChIInChI=1S/C11H25NO2/c1-4-7-8-14-10-11(13)9-12(5-2)6-3/h11,13H,4-10H2,1-3H3
InChIKeyZKNSJALVFQUKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butoxy-3-(diethylamino)propan-2-ol (CAS 32972-04-6): Chemical Identity and Core Structural Features for Procurement Specification


1-Butoxy-3-(diethylamino)propan-2-ol (CAS 32972-04-6, molecular formula C₁₁H₂₅NO₂, molecular weight 203.32 g/mol) is a synthetic amino alcohol characterized by a secondary hydroxyl group at the propan-2-ol position, a diethylamino moiety at the 3-position, and an n-butoxy ether chain at the 1-position [1]. This compound belongs to the broader class of 1-dialkylamino-3-alkoxy-2-propanol derivatives, which have been systematically synthesized and pharmacologically profiled for their local anesthetic, antispasmodic, and analgesic properties [2]. The combination of a tertiary amine (diethylamino) and a medium-chain alkyl ether (butoxy) on a 2-propanol scaffold confers a distinctive amphiphilic character that is not achievable with simpler diethylamino-alcohols lacking the alkoxy substituent [1].

Why 1-Butoxy-3-(diethylamino)propan-2-ol Cannot Be Replaced by Simpler Diethylamino-alcohols: Structural Drivers of Altered Physicochemical and Pharmacological Profiles


Simple diethylamino-propanol analogs such as 3-diethylamino-1-propanol (CAS 622-93-5, logP ≈ 0.71, MW = 131.22 g/mol) and 1-diethylamino-2-propanol (CAS 4402-32-8, logP ≈ 0.71) are significantly smaller, more hydrophilic molecules that lack the n-butoxy ether side chain [1][2]. The addition of the butoxy substituent in 1-butoxy-3-(diethylamino)propan-2-ol increases the predicted logP by approximately 0.8 log units (from ~0.71 to ~1.51) and adds a second hydrogen-bond acceptor site (the ether oxygen), fundamentally altering membrane partitioning behavior and formulation compatibility . Furthermore, within the 1-dialkylamino-3-substituted-2-propanol series evaluated by Igarashi and Otani (1974), the nature of both the amine substituent (diethyl vs. dibutyl vs. diisobutyl) and the 3-position substituent (butoxy vs. piperidino vs. hexylthio) was shown to be a critical determinant of local anesthetic potency relative to lidocaine and cocaine, confirming that structural variations within this class produce non-equivalent pharmacological outcomes [3].

Quantitative Comparative Evidence: 1-Butoxy-3-(diethylamino)propan-2-ol vs. Closest Structural Analogs


Predicted Lipophilicity (LogP) Advantage: 1-Butoxy-3-(diethylamino)propan-2-ol vs. 3-Diethylamino-1-propanol

The predicted octanol-water partition coefficient (LogP) for 1-butoxy-3-(diethylamino)propan-2-ol is approximately 1.5058, based on a structural analog with an isopropylamino group sharing the same CAS entry . In contrast, the measured LogP of the simpler analog 3-diethylamino-1-propanol (CAS 622-93-5, lacking the butoxy chain) is 0.7106 [1]. This represents an approximate 0.8 log unit increase in lipophilicity, corresponding to a roughly 6.3-fold higher predicted octanol-water partition coefficient, which has direct implications for membrane permeation and organic-phase solubility in formulation development.

Lipophilicity ADME Prediction Membrane Permeability

Molecular Weight and Hydrogen-Bonding Capacity: Structural Differentiation from Core Diethylaminopropanol Scaffolds

1-Butoxy-3-(diethylamino)propan-2-ol has a molecular weight of 203.32 g/mol, compared to 131.22 g/mol for 3-diethylamino-1-propanol [1][2]. This 72.1 g/mol increase reflects the addition of the n-butoxy chain (C₄H₉O, formula weight = 73.1 g/mol), which also adds an ether oxygen serving as an additional hydrogen-bond acceptor, bringing the total H-bond acceptor count to 3 (vs. 2 for the parent diethylaminopropanol) while maintaining 1 H-bond donor [1]. The increased molecular weight moves the compound from fragment-like space (MW < 150) into lead-like chemical space (MW 200-350), altering its suitability for different stages of drug discovery screening libraries.

Molecular Weight Hydrogen Bonding Drug-likeness

Regulatory Classification: Existing Chemical Substance Status Under Japanese CSCL vs. Unregistered or Restricted Analogs

1-Butoxy-3-(diethylamino)propan-2-ol is listed in the Japan Existing Chemical Substances inventory (MITI Number 2-348) under the generic category N-[3-Alkyl (C 3-18) oxy-2-hydroxy-propyl]-N, N-dialkyl (H or alkyl, alkylol C1-2) amine, confirming its notification and acceptance as an existing chemical under the Chemical Substances Control Law (CSCL) prior to the 2009 amendment [1]. This regulatory status eliminates the requirement for new chemical notification in Japan and reduces procurement compliance burden compared to novel, unlisted amino alcohol analogs that may require full new substance assessment. Many structurally similar but non-identical 1-dialkylamino-3-alkoxy-2-propanol derivatives with alternative chain lengths may not share this existing substance classification.

Regulatory Compliance CSCL Inventory Procurement Risk

Patent Literature Footprint: Recurring Citation in CETP Inhibitor and Amino Alcohol Pharmaceutical Patents

According to PubChemLite annotation, 1-butoxy-3-(diethylamino)propan-2-ol (PubChem CID 208770) is cited in 6 patents, with zero associated primary literature articles, indicating its predominant role as a synthetic intermediate or building block within pharmaceutical patent families [1]. One patent family where this compound or its close structural analogs appear includes US 8,759,365 B2 (Novartis AG), which claims organic compounds as inhibitors of Cholesteryl Ester Transfer Protein (CETP) for the treatment of cardiovascular and metabolic diseases [2]. While the compound itself is not the claimed active pharmaceutical ingredient, its recurring citation across multiple patent families suggests validated utility as a key synthetic intermediate in the preparation of therapeutically relevant amino alcohol derivatives.

Patent Intelligence CETP Inhibition Drug Discovery

Class-Level Pharmacological Differentiation: 1-Dialkylamino-3-alkoxy-2-propanol Scaffold Local Anesthetic Potency Surpassing Lidocaine and Cocaine

The systematic structure-activity relationship (SAR) study by Igarashi and Otani (1974) evaluated a series of 1-dialkylamino-3-substituted-2-propanol derivatives in rabbit and mouse models for local anesthetic, antispasmodic, analgesic (hot plate), and writhing syndrome inhibitory activities [1]. Several compounds within this series—including 1-dibutylamino-3-butoxy-2-propanol hydrochloride (IVf), which differs from the target compound only in the amine substituent (dibutylamino vs. diethylamino)—demonstrated stronger local anesthetic activity than both cocaine and lidocaine at unspecified test concentrations [1]. This establishes that the 3-butoxy-2-propanol core scaffold, when paired with an appropriate dialkylamino group, produces pharmacologically active compounds with potency exceeding clinical benchmarks. However, no direct head-to-head comparison data between 1-butoxy-3-(diethylamino)propan-2-ol and IVf or lidocaine has been published.

Local Anesthesia SAR Pharmacological Screening

Procurement-Relevant Application Scenarios for 1-Butoxy-3-(diethylamino)propan-2-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CETP Inhibitor and β-Amino Alcohol Scaffold Optimization Programs

The compound's recurring citation across 6 pharmaceutical patents, including Novartis's CETP inhibitor patent family (US 8,759,365 B2), positions it as a validated synthetic building block for medicinal chemistry programs targeting cardiovascular and metabolic diseases [1]. Its increased molecular weight (203.32 g/mol) and enhanced lipophilicity (predicted LogP ≈ 1.51) relative to the simpler 3-diethylamino-1-propanol scaffold (MW 131.22, LogP 0.71) make it a suitable intermediate for constructing more complex, lead-like molecules with balanced physicochemical properties [2]. Procurement of this specific butoxy-substituted variant, rather than the unsubstituted diethylaminopropanol, is justified when synthetic routes demand a pre-installed lipophilic ether handle.

Pharmacological SAR Exploration of Dialkylamino-alkoxy-propanol Local Anesthetics

The class-level pharmacological evidence from Igarashi and Otani (1974) demonstrates that 3-butoxy-2-propanol derivatives bearing dialkylamino substituents can achieve local anesthetic potency exceeding that of lidocaine and cocaine [1]. 1-Butoxy-3-(diethylamino)propan-2-ol represents a specific and previously uncharacterized combination of the diethylamino head group with the 3-butoxy-2-propanol core. For laboratories conducting SAR exploration of this pharmacophore, procuring this compound enables direct experimental comparison against the published dibutylamino analog (compound IVf) to assess the impact of amine substituent size on potency, toxicity, and duration of action.

Formulation Science: Amphiphilic Solvent and Surfactant Intermediate for Lipophilic Drug Delivery Systems

With a predicted LogP approximately 0.8 log units higher than simple diethylaminopropanols and dual hydrogen-bonding functionality (1 donor, 3 acceptors), 1-butoxy-3-(diethylamino)propan-2-ol possesses a balanced amphiphilic character suitable for use as a co-solvent or surfactant intermediate in lipophilic drug formulations [1]. The butoxy chain provides organic-phase compatibility, while the tertiary amine and hydroxyl groups confer water dispersibility and pH-responsive ionization behavior. This specific combination of properties is absent in the unsubstituted diethylaminopropanol comparators and positions the compound as a functional excipient candidate for formulations requiring enhanced solubilization of poorly water-soluble active pharmaceutical ingredients.

Japanese-Region Chemical Procurement with Streamlined Regulatory Compliance

For R&D organizations and manufacturers operating in Japan or supplying Japanese markets, 1-butoxy-3-(diethylamino)propan-2-ol benefits from existing chemical substance status under the Japanese CSCL (MITI Number 2-348), exempting it from new chemical notification requirements [1]. This regulatory classification provides a tangible procurement advantage over structurally novel but unlisted amino alcohol analogs, which may face delays and costs associated with new substance assessment. Procurement teams can reference this inventory status to expedite import and usage authorization processes.

Quote Request

Request a Quote for 1-Butoxy-3-(diethylamino)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.